molecular formula C19H22F2N4O2 B2873683 5-(phenylsulfonyl)-N-(2-thienylmethyl)thiophene-2-carboxamide CAS No. 1226431-84-0

5-(phenylsulfonyl)-N-(2-thienylmethyl)thiophene-2-carboxamide

Cat. No. B2873683
CAS RN: 1226431-84-0
M. Wt: 376.408
InChI Key: KMXDSPZTJBYFTJ-UHFFFAOYSA-N
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Description

5-(phenylsulfonyl)-N-(2-thienylmethyl)thiophene-2-carboxamide, also known as PTMTC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTMTC belongs to the class of thiophene derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

Cerebrovascular and Anticonvulsant Properties

5-(Phenylsulfonyl)thiophene derivatives have been studied for their cerebrovasodilatory and anticonvulsant effects. For instance, compounds in this class have demonstrated selective inhibition of carbonic anhydrase, leading to increased cerebral blood flow without significant diuresis. These effects are particularly pronounced in sulfones with halo substituents, highlighting their potential in treating cerebral ischemia and seizure disorders (Barnish et al., 1981).

Organic Synthesis and Arylation Techniques

In the realm of organic synthesis, these compounds have been utilized in palladium-catalyzed arylation processes. Specifically, thiophene derivatives substituted with SO2R groups undergo regiospecific arylation, leading to the formation of thiophene-3-sulfonic amides or esters. This technique offers a streamlined approach to synthesizing diverse arylated thiophene derivatives, useful in drug development and materials science (Bheeter et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis of thiophenyl pyrazoles and isoxazoles featuring the phenylsulfonyl moiety has been explored for their antimicrobial and antifungal activities. Compounds synthesized through 1,3-dipolar cycloaddition methodology exhibited significant antibacterial activity against B. subtilis and antifungal activity against A. niger. This research underscores the potential of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Anticancer Applications

Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that these compounds exhibit potent cytotoxic activity against various human cancer cell lines. Certain derivatives demonstrated remarkable cytotoxicity along with low toxicity in normal human kidney cells, suggesting their utility as potential anticancer agents. The mechanism involves inducing apoptosis and arresting the cell cycle, highlighting the therapeutic promise of these compounds (Ravichandiran et al., 2019).

Nonlinear Optical Materials

Sulfone-substituted thiophene chromophores have been synthesized for their application in second-order nonlinear optics. These compounds exhibit efficient optical nonlinearities, high thermal stability, and good transparency, making them suitable for use as nonlinear optical materials. The research into these materials is driven by the need for efficient and stable components for optical data processing and telecommunications (Chou et al., 1996).

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDSPZTJBYFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide

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